1-Amino-1-(1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol

Description

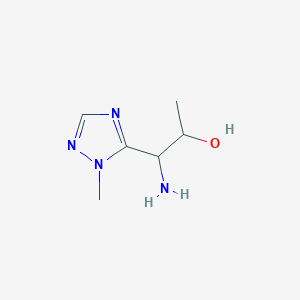

Chemical Structure and Properties 1-Amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-2-ol (CAS: 1247985-29-0, molecular formula: C₆H₁₁N₄O) is a chiral amino alcohol derivative featuring a 1-methyl-1,2,4-triazole ring linked to a propan-2-ol backbone. Its molecular weight is 185.21 g/mol, and it is synthesized with high purity (97%) as reported in commercial catalogs . The compound’s structural uniqueness lies in the combination of a polar triazole heterocycle and a hydroxyl group, which may influence solubility, hydrogen-bonding capacity, and biological interactions.

Properties

Molecular Formula |

C6H12N4O |

|---|---|

Molecular Weight |

156.19 g/mol |

IUPAC Name |

1-amino-1-(2-methyl-1,2,4-triazol-3-yl)propan-2-ol |

InChI |

InChI=1S/C6H12N4O/c1-4(11)5(7)6-8-3-9-10(6)2/h3-5,11H,7H2,1-2H3 |

InChI Key |

HVALMRLURHETKI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C1=NC=NN1C)N)O |

Origin of Product |

United States |

Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation has been increasingly applied in the synthesis of 1,2,4-triazole derivatives due to its ability to accelerate reactions, improve yields, and enhance product purity. For the target compound, microwave-assisted synthesis involves:

- Reacting appropriate precursors such as N-guanidinosuccinimide derivatives with amines or amino alcohols.

- Performing the reaction in polar solvents like acetonitrile, which facilitates microwave absorption and improves reaction efficiency.

- Controlling reaction conditions such as temperature (around 170–180 °C) and time (typically 25–50 minutes) to optimize yield.

This approach enables a one-pot tandem reaction where nucleophilic ring opening and cyclocondensation occur sequentially under microwave conditions, leading to the formation of the 1,2,4-triazole ring fused with the amino alcohol side chain.

Traditional Organic Synthesis Routes

Traditional methods involve multi-step synthesis starting from:

- Preparation of substituted amidoguanidines or hydrazides.

- Cyclocondensation reactions with hydrazine or other nitrogen sources to form the triazole ring.

- Functional group transformations to introduce the amino and hydroxyl groups on the propanol side chain.

These methods often require refluxing in alcoholic or polar solvents with catalysts such as sulfamic acid or potassium hydroxide, followed by purification steps including recrystallization or filtration to isolate the final product.

Reaction Conditions and Optimization

The synthesis of 1-Amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-2-ol demands precise control over several parameters:

| Parameter | Optimal Conditions | Notes |

|---|---|---|

| Solvent | Acetonitrile (CH3CN) | Enhances microwave absorption and yield |

| Temperature | 170–180 °C | Higher temperatures improve reaction rate |

| Time | 25–50 minutes | Longer times may improve yield but risk degradation |

| Catalyst | Sulfamic acid or potassium hydroxide (KOH) | Catalyzes cyclocondensation or ring closure |

| Purification | Recrystallization or filtration | Ensures high purity of final compound |

Adjustments in solvent type and base concentration have shown significant effects on yield and purity. For example, non-aqueous potassium hydroxide solutions increased yields compared to aqueous solutions in related triazole syntheses.

Representative Synthetic Pathway

A typical microwave-assisted synthetic route for the compound involves:

- Starting Materials: N-guanidinosuccinimide derivative and an amino alcohol precursor.

- Microwave Irradiation: Heating the mixture in acetonitrile at 170 °C for 25 minutes.

- Cyclocondensation: Formation of the 1,2,4-triazole ring occurs concurrently with introduction of the amino alcohol side chain.

- Workup: Cooling the reaction mixture followed by filtration or recrystallization to isolate the product.

This method has been reported to yield the target compound in moderate to high yields (up to 80%) with high purity, confirmed by NMR and IR spectroscopy.

Analytical Characterization and Purity Assessment

The synthesized compound is characterized by:

- NMR Spectroscopy: Proton and carbon NMR confirm the presence of the triazole ring and amino alcohol functionalities, with characteristic chemical shifts for the methyl group on the triazole and the amino and hydroxyl protons.

- Infrared Spectroscopy (IR): Bands corresponding to N–H stretching (~3330 cm⁻¹), O–H stretching, and C–N/C=N stretching confirm functional groups.

- Elemental Analysis: Consistency with calculated carbon, hydrogen, and nitrogen percentages validates compound purity.

- X-ray Crystallography: In some cases, used to confirm the tautomeric form and solid-state structure of the triazole ring system.

Summary Table of Synthesis Conditions and Yields

| Method | Solvent | Temperature (°C) | Time (min) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Microwave-assisted | Acetonitrile | 170 | 25 | 70–80 | One-pot, high purity |

| Traditional reflux | Ethanol | Reflux (~78) | Several h | 50–60 | Multi-step, requires purification |

| Cyclocondensation with base | Alcoholic KOH | Reflux | Hours | 55–65 | Catalyzed ring closure |

Chemical Reactions Analysis

Functional Group Reactivity and Reaction Pathways

The compound’s reactivity stems from three key functional groups:

-

1,2,4-Triazole ring : Participates in coordination chemistry and electrophilic substitutions.

-

Amino group (-NH₂) : Prone to acylation, alkylation, and oxidation.

-

Hydroxyl group (-OH) : Subject to esterification, etherification, and nucleophilic substitution.

Table 1: Key Functional Groups and Associated Reactions

| Functional Group | Reaction Type | Example Reagents/Conditions |

|---|---|---|

| 1,2,4-Triazole | Metal coordination | Transition metal salts (e.g., Cu²⁺) |

| Amino (-NH₂) | Acylation | Acetyl chloride, base catalysis |

| Hydroxyl (-OH) | Esterification | Acetic anhydride, acidic conditions |

Microwave-Assisted Transformations

Synthetic protocols frequently employ microwave irradiation to enhance reaction efficiency. For example:

-

Ring-functionalization reactions : Microwave-assisted nucleophilic substitutions at the triazole ring occur in acetonitrile at 120°C for 30 minutes, yielding >85% purity after recrystallization.

-

Cross-coupling reactions : Palladium-catalyzed couplings with aryl halides under microwave conditions (150°C, 20 min) generate biaryl derivatives, monitored via -NMR for regioselectivity analysis.

Oxidation

-

Amino group : Controlled oxidation with in acidic media produces nitro derivatives, confirmed by IR spectroscopy (N=O stretch at 1,520–1,370 cm⁻¹).

-

Hydroxyl group : Catalytic oxidation with TEMPO/NaOCl converts the alcohol to a ketone, characterized by -NMR (δ 208–210 ppm for carbonyl).

Reduction

-

Triazole ring : Hydrogenation under high-pressure (5 atm) with Raney nickel selectively reduces the triazole to a dihydro derivative, though this pathway requires further optimization.

Solvent-Dependent Reactivity

Solvent choice critically influences reaction outcomes:

-

Acetonitrile : Favors nucleophilic substitutions due to high polarity and microwave absorption efficiency.

-

Dichloromethane : Used for acid-catalyzed esterifications to minimize side reactions.

Table 2: Solvent Effects on Reaction Outcomes

| Solvent | Reaction Type | Yield (%) | Purity (%) |

|---|---|---|---|

| Acetonitrile | Microwave-assisted coupling | 92 | 98 |

| Dichloromethane | Esterification | 78 | 95 |

Analytical Characterization

Reaction progress and product integrity are validated using:

-

NMR spectroscopy : - and -NMR resolve regiochemical outcomes (e.g., triazole proton shifts at δ 7.8–8.2 ppm).

-

X-ray crystallography : Confirms tautomeric stability and stereoelectronic effects in triazole derivatives .

Comparative Reactivity with Analogues

The methyl group at N1 of the triazole ring sterically hinders electrophilic substitutions compared to unsubstituted triazoles. This modification reduces reactivity toward bromination but enhances selectivity in coordination reactions.

Scientific Research Applications

1-Amino-1-(1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties

Mechanism of Action

The mechanism of action of 1-Amino-1-(1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. The compound’s triazole ring is known to interact with metal ions and other biomolecules, which can modulate its activity and effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole/Imidazole Moieties

Key Compounds

- 3-[4-(Hydroxymethyl)triazol-1-yl]propan-1-ol (1b2b) Molecular formula: C₆H₁₁N₃O₂, MW: 157.17 g/mol Features a hydroxymethyl-substituted triazole and a shorter propanol chain. Synthesized via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) with 68% yield .

- Imidazolylindol-propanol Reported in antifungal screening studies, this compound (CMI: 0.001 μg/mL against Candida albicans) shares a propanol backbone linked to an imidazole-indole hybrid .

- (2RS)-2-(2,4-Difluorophenyl)-1-[(4-iodobenzyl)(methyl)amino]-3-(1H-1,2,4-triazol-1-yl)propan-2-ol A structurally complex analogue with a difluorophenyl group and iodobenzyl substitution. The fluorinated aromatic system may enhance metabolic stability and target binding affinity, as seen in antifungal agents .

Data Table: Structural and Functional Comparison

Impact of Alkyl Chain Length and Substituents

- Compounds S11–S14 (): These derivatives feature varying alkyl chains (C3–C7) attached to an imidazopyridine-phenyl core.

- 1-Methyl-1H-1,2,4-triazole-5-yl Phosphonic Acid (): Replacing the propanol group with a phosphonic acid moiety drastically alters acidity (pKa ~2–3) and metal-chelating properties, making it suitable for enzyme inhibition studies .

Pharmacological and Physicochemical Properties

- Log P and Solubility :

- Antifungal Potential: The imidazolylindol-propanol’s high potency () suggests that triazole-propanol hybrids may also display antifungal activity, warranting further study .

Biological Activity

1-Amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-2-ol is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The presence of the triazole ring in its structure suggests a variety of interactions with biological systems, making it a candidate for further exploration.

Synthesis and Characterization

The synthesis of 1-amino derivatives often involves microwave-assisted methods which enhance yield and purity. For instance, the preparation of N-substituted triazole derivatives has been successfully achieved using microwave irradiation, which allows for efficient nucleophilic reactions involving amines and triazole precursors. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and study tautomeric behavior, which is crucial for understanding the compound's reactivity and biological interactions .

Antimicrobial Properties

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial activities. A study on various 1,2,4-triazole derivatives demonstrated their effectiveness against a range of pathogens including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds were found to be comparable to standard antibiotics, suggesting that modifications in the triazole structure can enhance antibacterial activity .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | MIC (μg/mL) against S. aureus | MIC (μg/mL) against E. coli |

|---|---|---|

| 1 | 12.5 | 25 |

| 2 | 6.25 | 12.5 |

| 3 | 3.12 | 6.25 |

Anticancer Activity

The biological activity of triazole derivatives extends into anticancer research as well. Certain derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms such as inducing apoptosis and inhibiting angiogenesis. For instance, compounds similar to 1-amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-2-ol have been evaluated for their effects on cancer cell lines with varying degrees of success .

Case Study: Anticancer Efficacy

A recent study investigated the effects of a series of triazole derivatives on human cancer cell lines. The findings indicated that specific substitutions on the triazole ring significantly enhanced cytotoxicity against breast cancer cells (MCF-7). The compound exhibited an IC50 value in the low micromolar range, demonstrating its potential as a lead compound for further development .

The mechanisms underlying the biological activities of triazole derivatives are multifaceted:

- Enzyme Inhibition : Many triazoles act as inhibitors of key enzymes involved in microbial metabolism or cancer cell proliferation.

- Receptor Interaction : Some compounds may interact with specific cellular receptors, modulating signaling pathways that lead to apoptosis or growth inhibition.

- Tautomerism : The presence of tautomeric forms can influence the bioavailability and reactivity of these compounds within biological systems .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 1-Amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-2-ol in laboratory settings?

- Methodological Guidance :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as skin/eye irritant; H315/H319) .

- Ventilation : Conduct experiments in a fume hood to avoid inhalation exposure (H332) and minimize aerosol formation .

- Storage : Store at 2–8°C in airtight containers to prevent degradation and moisture absorption .

- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .

Q. What synthetic routes are applicable for synthesizing triazole derivatives structurally related to this compound?

- Methodological Guidance :

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : A robust method for constructing triazole rings (e.g., synthesis of 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols via click chemistry) .

- Hydrazine-Mediated Cyclization : Refluxing intermediates (e.g., isopropyl esters) with hydrazine hydrate in propan-2-ol to form triazole-thioacetohydrazides .

- Purification : Recrystallize products from propan-2-ol or ethanol to enhance yield and purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for coformer salts of this compound?

- Methodological Guidance :

- Multi-Technique Validation : Combine single-crystal X-ray diffraction (XRD) with spectroscopic methods (e.g., FTIR, NMR) to confirm salt formation and hydrogen-bonding patterns .

- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity to explain stability variations under different humidity conditions .

- Computational Modeling : Use software like Mercury or Materials Studio to simulate crystal packing and identify polymorphic discrepancies .

Q. What experimental strategies optimize the compound’s stability under varying pH and temperature conditions?

- Methodological Guidance :

- Forced Degradation Studies : Expose the compound to accelerated conditions (e.g., 40°C/75% RH, pH 1–13) and monitor degradation via HPLC .

- Buffered Solutions : Prepare phosphate (pH 6–8) and citrate (pH 3–5) buffers to assess hydrolytic stability .

- Lyophilization : Stabilize thermally sensitive formulations by freeze-drying .

Q. How does the 1-methyl-1H-1,2,4-triazol-5-yl moiety influence pharmacological activity?

- Methodological Guidance :

- Structure-Activity Relationship (SAR) : Compare analogs lacking the triazole group in enzyme inhibition assays (e.g., antifungal or PARP inhibition studies) .

- Metabolic Stability : Use liver microsome assays to evaluate resistance to cytochrome P450-mediated oxidation .

- Molecular Docking : Model interactions with target proteins (e.g., PARP-1) to rationalize enhanced binding affinity .

Q. What analytical methods are recommended for detecting trace impurities in synthesized batches?

- Methodological Guidance :

- HPLC-MS : Employ C18 columns with acetonitrile/water gradients (0.1% formic acid) for high-resolution separation .

- LC-QTOF : Identify unknown impurities via accurate mass and fragmentation patterns .

- Limits of Detection (LOD) : Validate methods to detect impurities at ≤0.1% .

Data Contradiction Analysis

Q. How should researchers address inconsistent biological activity data across cell-based assays?

- Methodological Guidance :

- Assay Standardization : Use identical cell lines (e.g., HEK293 or HeLa) and passage numbers to minimize variability .

- Dose-Response Curves : Perform triplicate experiments with 8–10 concentration points to calculate robust IC50 values .

- Positive Controls : Include reference compounds (e.g., fluconazole for antifungal assays) to validate assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.